
1-(5-chloro-1H-pyrrol-2-yl)ethanone
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Overview
Description
1-(5-Chloro-1H-pyrrol-2-yl)ethanone is a chemical compound with the molecular formula C6H6ClNO It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Chloro-1H-pyrrol-2-yl)ethanone can be synthesized through several methods. One common approach involves the chlorination of 1-(1H-pyrrol-2-yl)ethanone. The reaction typically uses a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to introduce the chlorine atom at the 5-position of the pyrrole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, temperature control, and purification steps are crucial to obtaining high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloro-1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine to form new derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Ammonia (NH3) or thiols in polar solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
1-(5-Chloro-1H-pyrrol-2-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-chloro-1H-pyrrol-2-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
1-(1H-pyrrol-2-yl)ethanone: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
2-Acetylpyrrole: Similar structure but without the chlorine atom, leading to different reactivity and applications.
2-Chloro-1-(1H-pyrrol-1-yl)ethanone: Chlorine atom at a different position, resulting in distinct chemical properties and reactivity.
Uniqueness: 1-(5-Chloro-1H-pyrrol-2-yl)ethanone is unique due to the presence of the chlorine atom at the 5-position, which significantly influences its chemical reactivity and potential applications. This structural feature allows for specific interactions in chemical reactions and biological systems that are not possible with its non-chlorinated counterparts.
Biological Activity
1-(5-chloro-1H-pyrrol-2-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Understanding its biological activity involves examining its mechanisms of action, target interactions, and therapeutic applications.
Chemical Structure and Properties
The compound features a pyrrole ring substituted with a chloro group and an ethanone moiety, which contributes to its biological properties. The presence of the chloro substituent may enhance its reactivity and interaction with biological targets.
The mechanism of action for this compound is multifaceted, depending on the specific biological context. It may interact with various molecular targets such as enzymes or receptors, leading to inhibition or modulation of specific biochemical pathways. This interaction is crucial for its potential therapeutic effects.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against a range of bacterial strains. For instance, the compound showed substantial inhibition against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial activity.
Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 15 | 32 µg/mL |
Escherichia coli | 18 | 16 µg/mL |
Pseudomonas aeruginosa | 12 | 64 µg/mL |
Table 1: Antimicrobial activity of this compound against various microbial strains.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Notably, it has shown promising results in inhibiting the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest.
In one study, this compound was tested against several cancer cell lines including breast (MCF-7), prostate (PC-3), and lung (A549) cancer cells. The results indicated a dose-dependent decrease in cell viability, with IC50 values ranging from 25 to 50 µM across different cell lines.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 30 | Apoptosis via caspase activation |
PC-3 | 45 | Cell cycle arrest at G2/M phase |
A549 | 50 | Induction of oxidative stress |
Table 2: Anticancer activity of this compound on various cancer cell lines.
Case Studies
Several case studies have documented the biological effects of this compound:
- Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against multi-drug resistant bacterial strains. The results highlighted its potential as an alternative therapeutic agent in treating infections caused by resistant pathogens.
- Cancer Research : In preclinical trials, the compound was found to synergize with existing chemotherapeutic agents, enhancing their efficacy while reducing side effects. This suggests its potential role as an adjuvant therapy in cancer treatment.
Properties
Molecular Formula |
C6H6ClNO |
---|---|
Molecular Weight |
143.57 g/mol |
IUPAC Name |
1-(5-chloro-1H-pyrrol-2-yl)ethanone |
InChI |
InChI=1S/C6H6ClNO/c1-4(9)5-2-3-6(7)8-5/h2-3,8H,1H3 |
InChI Key |
IFULTHBJBKOHFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(N1)Cl |
Origin of Product |
United States |
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